Molecular Weight and TPSA Anchor This Compound in a Suboptimal Space for Oral Bioavailability Compared to Ibrutinib
2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide (MW 326.4 g/mol) possesses a Topological Polar Surface Area (TPSA) of 58.4 Ų . In contrast, Ibrutinib (MW 440.50 g/mol) has a TPSA of 99.2 Ų due to its additional acrylamide and diphenyl ether moieties [1]. While the target compound does not violate Lipinski's Rule of Five, its significantly smaller TPSA predicts higher passive membrane permeability but potentially lower aqueous solubility compared to Ibrutinib. This makes the target compound a potentially different formulation and absorption profile relative to more advanced analogs, impacting how it is handled in in vitro assays.
| Evidence Dimension | Predicted Oral Absorption & Permeability |
|---|---|
| Target Compound Data | Molecular Weight: 326.4 g/mol; TPSA: 58.4 Ų |
| Comparator Or Baseline | Ibrutinib: Molecular Weight 440.50 g/mol; TPSA 99.2 Ų |
| Quantified Difference | MW: -114.1 g/mol (smaller); TPSA: -40.8 Ų (less polar) |
| Conditions | Calculated properties based on chemical structure |
Why This Matters
For researchers setting up in vitro cell-based assays, the higher predicted membrane permeability could lead to different intracellular concentrations and apparent potency compared to Ibrutinib, necessitating careful control of assay conditions and ruling out direct potency comparisons without internal experimental standards.
- [1] PubChem. (n.d.). Ibrutinib (Compound Summary). National Center for Biotechnology Information. View Source
